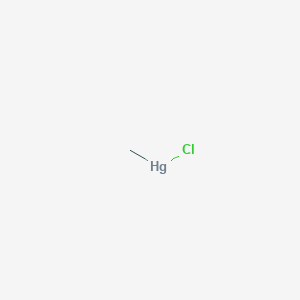

Methylmercury(1+) chloride

説明

特性

IUPAC Name |

methylmercury(1+);chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3.ClH.Hg/h1H3;1H;/q;;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABMCXWQNSQAOC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Hg+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3ClHg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115-09-3 | |

| Record name | Methylmercury chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYLMERCURY CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWZ4L3O1X0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Biogeochemistry of Methylmercury Compounds

Mercury Cycling and Methylmercury (B97897) Formation in Aquatic and Terrestrial Systems

The transformation of inorganic mercury into the more toxic methylmercury is a critical step in the global mercury cycle. This cycle involves the movement and transformation of mercury through the atmosphere, land, and water. cdnsciencepub.comuniversitypressscholarship.com In both aquatic and terrestrial ecosystems, the production of methylmercury is primarily a microbially mediated process that occurs under anaerobic (oxygen-deficient) conditions. mdpi.comwisconsin.edu

In aquatic systems, sediments are recognized as primary zones of mercury methylation. mdpi.comtandfonline.com From the sediments, methylmercury can diffuse into the water column, where it becomes available for uptake by aquatic organisms. tandfonline.com While methylation predominantly occurs in anoxic sediments, some studies have also indicated its possibility within the water column itself. cdnsciencepub.com

Terrestrial environments, particularly wetlands, riparian zones, and other anoxic soil environments, also serve as significant sites for methylmercury formation. universitypressscholarship.com The mobility and export of mercury from terrestrial watersheds are strongly linked to organic matter, with stormflow and snowmelt flushing mercury and methylmercury into downstream aquatic ecosystems. universitypressscholarship.com

Microbial Methylation Pathways of Inorganic Mercury

The biological methylation of inorganic mercury is the primary pathway for the formation of methylmercury in the environment. nih.gov This process is carried out by a diverse range of anaerobic microorganisms that possess the genetic machinery for this transformation. The key genes identified as responsible for mercury methylation are hgcA and hgcB. wikipedia.orgnih.gov These genes encode for a corrinoid protein and a ferredoxin-like protein, respectively, which are essential for the transfer of a methyl group to an inorganic mercury ion. wikipedia.org

Historically, sulfate-reducing bacteria (SRB) were considered the principal mercury methylators in various aquatic ecosystems. wikipedia.orgacs.org These bacteria are obligate anaerobes that utilize sulfate (B86663) as a terminal electron acceptor for their metabolism. nih.gov Numerous studies have confirmed the significant contribution of SRB to methylmercury production in both freshwater and estuarine environments. acs.orgcore.ac.uk Amendment experiments in sediments have shown that stimulating sulfate reduction leads to increased methylation rates, while inhibiting SRB activity reduces methylmercury formation. acs.org

More recently, research has highlighted the important role of iron-reducing bacteria (IRB) in mercury methylation. acs.orgasm.orgresearchgate.net IRB are microorganisms that use iron (III) as an electron acceptor for respiration. researchgate.net Several studies have demonstrated that pure cultures of IRB, such as those from the genera Geobacter and Desulfuromonas, are capable of methylating mercury. nih.govnih.gov In some environments, particularly iron-rich freshwater sediments, the contribution of IRB to methylmercury production may be equal to or even exceed that of SRB. asm.orgnih.gov

Beyond SRB and IRB, other anaerobic microorganisms have also been identified as capable of mercury methylation. Methanogens, which are archaea that produce methane, have been shown to methylate mercury, particularly in boreal lake sediments where they can be significant contributors to methylmercury formation. asm.orgoup.com The presence of the hgcA gene has been confirmed in various methanogenic species. asm.org

The potential for mercury methylation is widespread among anaerobic microorganisms, and the dominant methylating populations can vary significantly between different ecosystems. core.ac.ukfao.org The identification of the hgcAB gene pair has been instrumental in expanding the known diversity of mercury-methylating microbes. nih.gov

Environmental Factors Influencing Methylation Rates

The rate of microbial mercury methylation is not solely dependent on the presence of methylating microorganisms but is also strongly influenced by a variety of environmental factors. nih.gov These factors can affect both the activity of the microbial communities and the bioavailability of inorganic mercury for methylation.

Dissolved organic matter (DOM) and the dynamics of organic carbon play a multifaceted role in mercury methylation. nih.gov On one hand, DOM can stimulate microbial activity by providing a source of carbon and nutrients for methylating bacteria. nih.govnih.gov Positive correlations between DOM and methylmercury concentrations have been observed in many aquatic and soil environments. aimspress.comresearchgate.net DOM can also influence the speciation and bioavailability of mercury. For instance, DOM can bind with inorganic mercury, and in some cases, these DOM-bound mercury complexes may be more readily available for microbial uptake and methylation, particularly under sulfidic conditions. researchgate.netcopernicus.org

Conversely, strong complexation between DOM and inorganic mercury can also decrease its bioavailability, thereby inhibiting methylation. copernicus.orgacs.org The effect of DOM on mercury methylation can be site-specific and dependent on the composition of the DOM, the microbial community present, and other biogeochemical conditions. acs.org For example, some studies have shown that terrestrially derived DOM is more effective at enhancing mercury methylation than aquatic-derived DOM. researchgate.net

Influence of Dissolved Organic Matter (DOM) on Mercury Methylation

| Effect of DOM | Mechanism | Governing Conditions | References |

|---|---|---|---|

| Enhancement | Stimulates microbial activity by providing a carbon source. Increases mercury bioavailability by forming bioavailable DOM-Hg complexes, especially under sulfidic conditions. | Presence of specific microbial communities (e.g., some SRB). Terrestrially derived DOM. | nih.govnih.govresearchgate.netcopernicus.org |

| Inhibition | Strong complexation with inorganic mercury, reducing its bioavailability for microbial uptake. | Presence of specific microbial communities (e.g., some IRB). High DOM to mercury ratio. | copernicus.orgacs.org |

Redox conditions, or the oxidation-reduction potential of an environment, are a critical factor controlling mercury methylation. mdpi.com Methylation is predominantly an anaerobic process, and the highest rates are typically observed in anoxic sediments and waters. wisconsin.edunih.gov The availability of different terminal electron acceptors (TEAs) for microbial respiration, such as sulfate (SO₄²⁻) and ferric iron (Fe³⁺), dictates which microbial communities are active and, consequently, the dominant methylation pathways. wisconsin.edu

In environments where sulfate is abundant, sulfate reduction is often a dominant process, leading to significant methylmercury production by SRB. wisconsin.edu Conversely, in iron-rich environments, iron reduction by IRB can be the primary driver of methylation. nih.gov The sequence in which different TEAs are utilized by microorganisms follows a thermodynamic hierarchy, and this can create distinct redox zones within sediments and water columns, each with a different potential for mercury methylation. wisconsin.edu Changes in redox conditions, such as the introduction of oxygen, can significantly decrease methylmercury production by inhibiting the activity of anaerobic methylating microbes. nih.gov

Key Environmental Factors and Their Impact on Mercury Methylation

| Environmental Factor | Impact on Methylation Rate | Underlying Mechanism | References |

|---|---|---|---|

| Redox Potential | Higher in anaerobic (low redox) conditions | Favors the activity of anaerobic methylating microorganisms like SRB and IRB. | mdpi.comnih.gov |

| Sulfate (SO₄²⁻) | Can increase methylation | Acts as a terminal electron acceptor for sulfate-reducing bacteria (SRB). | wisconsin.eduacs.org |

| Iron (Fe³⁺) | Can increase methylation | Acts as a terminal electron acceptor for iron-reducing bacteria (IRB). | acs.orgnih.gov |

| Dissolved Organic Matter (DOM) | Can either increase or decrease methylation | Stimulates microbial activity but can also decrease mercury bioavailability through strong complexation. | researchgate.netcopernicus.orgacs.org |

pH and Chloride Concentration Effects

The acidity (pH) and the concentration of chloride ions (Cl⁻) in an aquatic environment are pivotal factors that dictate the speciation, bioavailability, and fate of methylmercury. The interplay between these two parameters can significantly alter the behavior of methylmercury compounds, including methylmercury chloride.

In aquatic systems, the speciation of methylmercury is strongly dependent on chloride levels. At low chloride concentrations, typical of many freshwater environments, methylmercury primarily exists as methylmercury hydroxide (B78521) (CH₃HgOH) and complexes with dissolved organic matter. researchgate.net However, as chloride concentration increases, the dominant species shifts to the neutral, lipophilic complex, methylmercury chloride (CH₃HgCl). researchgate.netnih.gov This transition is significant because uncharged species like CH₃HgCl are more readily bioavailable and can passively diffuse across the cell membranes of organisms. epa.gov Research has shown that the bioavailability of methylmercury increases at chloride concentrations ranging from 0.1 to 100 mM, likely due to the formation of this neutral chloride complex. researchgate.net

The environmental pH also exerts a strong influence. Studies have demonstrated that a decrease in pH, even by a small margin (e.g., from 7.3 to 6.3), can lead to a substantial increase in the uptake of inorganic mercury (Hg(II)) by aquatic bacteria. acs.orgnih.gov This is a potential explanation for the higher levels of methylmercury observed in fish from acidified lakes. nih.gov Conversely, research on lake sediments has indicated that reducing the pH can lower the rate of mercury methylation, with the process becoming undetectable below pH 5.0. cdnsciencepub.com This effect is thought to be caused by a reduction in the availability of inorganic mercury in the sediment's porewater at lower pH levels. cdnsciencepub.com The rate of demethylation also decreases as pH is lowered, but to a lesser extent than methylation. cdnsciencepub.com In general, monomethylmercury tends to form more readily in acidic environments. pjoes.com

The combination of pH and chloride concentration also affects the sorption of mercury to soils and sediments. In the absence of chloride, pH has a relatively small effect on mercury sorption between pH 4 and 6, but sorption decreases at higher pH. researchgate.net The addition of chloride tends to decrease mercury sorption at low pH but has little impact at high pH. researchgate.net

| Parameter | Condition | Effect | Reference |

|---|---|---|---|

| Chloride Concentration | Low (e.g., <1.58 mM) | Dominant species is CH₃HgOH. | researchgate.net |

| Chloride Concentration | High (e.g., marine systems) | Dominant species is the neutral complex CH₃HgCl. | researchgate.netnih.gov |

| Chloride Concentration | Increasing from 0.1 to 100 mM | Increases bioavailability of methylmercury. | researchgate.net |

| pH | Decreasing (acidification) | Increases uptake of inorganic mercury by bacteria. | acs.orgnih.gov |

| pH | Decreasing in sediments (e.g., <5.0) | Lowers the rate of mercury methylation. | cdnsciencepub.com |

| pH & Chloride | Low pH with added Chloride | Decreases sorption of mercury to soil. | researchgate.net |

Demethylation Processes of Methylmercury Compounds

Demethylation, the process that breaks down methylmercury into less toxic inorganic mercury, is a crucial sink in the mercury cycle. It occurs through both biological (biotic) and non-biological (abiotic) pathways. researchgate.netnih.gov

Biotic Demethylation Mechanisms by Microorganisms

Microorganisms play a central role in the degradation of methylmercury. There are two primary pathways for biotic demethylation: reductive and oxidative. nih.govresearchgate.netnih.gov

The most well-understood mechanism is reductive demethylation , which is primarily carried out by mercury-resistant bacteria. researchgate.net These bacteria possess a cluster of genes known as the mer operon. nih.gov A key enzyme encoded by this operon is organomercury lyase (produced by the merB gene), which cleaves the stable carbon-mercury bond in methylmercury. nih.gov This action releases a methane molecule and inorganic mercuric ion (Hg(II)). Subsequently, another enzyme, mercuric reductase (from the merA gene), reduces the Hg(II) to volatile elemental mercury (Hg(0)), which can then be removed from the system. researchgate.netnih.gov

The second pathway is oxidative demethylation . This process degrades methylmercury to inorganic mercury and carbon dioxide and is known to be carried out by certain anaerobic bacteria. nih.govrsc.org The precise biochemical mechanisms of oxidative demethylation are not as clearly defined as the reductive pathway. rsc.org Some studies suggest that methanotrophs and other bacteria that metabolize single-carbon compounds may be involved in this process. nih.gov

Abiotic Degradation Pathways

Abiotic, or non-biological, degradation of methylmercury is also a significant environmental process, primarily driven by sunlight.

In the sunlit upper layers of aquatic ecosystems, photodegradation is a dominant pathway for the removal of methylmercury. nih.govacs.org This process is initiated by the ultraviolet spectrum of sunlight and is heavily influenced by the chemical composition of the water, particularly dissolved organic matter (DOM). nih.govresearchgate.netacs.org The rates of photodegradation can vary dramatically between different types of water bodies. It is generally rapid in freshwater lakes but significantly slower in marine waters. nih.gov This difference is attributed to the speciation of methylmercury. In marine environments, the prevalent methylmercury-chloride complexes are relatively unreactive to photodegradation. nih.gov In contrast, methylmercury bound to sulfur-containing organic ligands (thiols), which are more common in freshwater, degrades much more quickly. nih.gov The process involves reactive oxygen species that are generated when sunlight interacts with DOM. nih.govresearchgate.net

Among the reactive oxygen species involved in photodegradation, the hydroxyl radical (•OH) is a key reactant. researchgate.net The degradation of methylmercury chloride by hydroxyl radicals is recognized as an important abiotic pathway in sunlit surface waters. nih.gov Laboratory studies have identified the products of this reaction as inorganic mercury (Hg(2+)), elemental mercury (Hg(0)), chloroform (CHCl₃), and formaldehyde. nih.gov The rate of this reaction is significant, with a determined second-order rate constant of 9.83 (±0.66) x 10⁹ M⁻¹s⁻¹ at a pH of 5. nih.gov The presence of certain substances in natural waters, such as nitrate and ferric ions, can absorb light energy and produce hydroxyl radicals, thereby enhancing the rate of methylmercury's photochemical degradation. nih.gov

| Pathway | Mechanism | Key Agents/Factors | Primary Products | Reference |

|---|---|---|---|---|

| Biotic Reductive | Enzymatic cleavage of C-Hg bond by organomercury lyase (MerB), followed by reduction of Hg(II) by mercuric reductase (MerA). | Mercury-resistant bacteria with the mer operon. | Methane (CH₄), Elemental Mercury (Hg(0)) | researchgate.netnih.gov |

| Biotic Oxidative | Microbial degradation. | Anaerobic bacteria, methanotrophs. | Inorganic Mercury (Hg(II)), Carbon Dioxide (CO₂) | nih.govrsc.orgnih.gov |

| Abiotic Photodegradation | Sunlight-induced degradation, mediated by reactive oxygen species. | UV sunlight, dissolved organic matter (DOM), singlet oxygen. | Inorganic Mercury (Hg(II)) | nih.govacs.org |

| Abiotic Degradation by •OH | Reaction with hydroxyl radicals. | Hydroxyl radicals (•OH), enhanced by nitrate and ferric ions. | Hg(2+), Hg(0), Chloroform, Formaldehyde | nih.govnih.gov |

Transport and Speciation of Methylmercury Chloride in Environmental Compartments

The movement and chemical form of methylmercury chloride in the environment determine its ultimate fate and potential for entering the food web. Atmospheric deposition is a primary source of mercury to aquatic ecosystems, where it can then be methylated. nih.gov

Once formed, the transport of methylmercury in rivers and streams is often associated with particulate matter. Studies have shown that concentrations of total mercury are significantly higher in unfiltered water samples compared to filtered ones, indicating that a majority of the mercury is transported downstream bound to suspended materials. nih.gov

The speciation of methylmercury is a critical factor controlling its transport and bioavailability. As previously noted, in high-chloride environments like estuaries and oceans, the dominant chemical species is the neutral and lipophilic methylmercury chloride (CH₃HgCl). researchgate.netnih.gov Its lack of charge allows it to be more easily taken up by organisms. epa.gov In contrast, in low-chloride freshwater systems, methylmercury is more likely to be complexed with dissolved organic matter or exist as methylmercury hydroxide. researchgate.net This speciation also affects its persistence; for example, the CH₃HgCl complex is more resistant to photodegradation compared to methylmercury that is bound to thiol-containing organic ligands. nih.gov Therefore, the transition from freshwater to marine environments not only changes the dominant methylmercury species to methylmercury chloride but also influences its environmental lifetime and potential for bioaccumulation.

Ecological Bioaccumulation and Trophic Transfer of Methylmercury Compounds

Bioaccumulation in Aquatic Primary Producers (e.g., Phytoplankton, Macrophytes)

The foundational step for the entry of methylmercury (B97897) into aquatic food webs is its accumulation by primary producers, such as phytoplankton and macrophytes. These organisms absorb methylmercury directly from the water column. The efficiency of this uptake is a critical determinant of the contaminant levels that are subsequently transferred to higher organisms.

Phytoplankton, the microscopic algae forming the base of most aquatic food webs, can concentrate methylmercury to levels thousands of times higher than the surrounding water. cdnsciencepub.comnih.gov This bioconcentration is influenced by the passive diffusion of lipophilic methylmercury complexes, such as methylmercury chloride, across the cell membrane. frontiersin.org Studies have shown that while both inorganic mercury and methylmercury can be taken up by phytoplankton, methylmercury tends to accumulate in the cytoplasm, making it more readily transferable to organisms that consume the phytoplankton. frontiersin.org In contrast, inorganic mercury is often bound to the cell membrane and is less efficiently assimilated by grazers. frontiersin.org

Research has documented a wide range of methylmercury concentrations in various phytoplankton species, influenced by factors such as cell size, surface area-to-volume ratio, and the chemical composition of the water. nih.gov For instance, smaller phytoplankton with a larger surface area-to-volume ratio often exhibit higher methylmercury uptake rates. nih.gov

Macrophytes, which are larger aquatic plants, also contribute to the bioaccumulation of methylmercury at the base of the food web, although their role can be more complex. They can absorb methylmercury from both the water and the sediment through their root systems. The concentration of methylmercury in macrophytes can vary significantly among species. For example, one study found that Trapa natans had a methylmercury concentration of 1.67 µg kg⁻¹ dry weight, while Myriophyllum spicatum and Nymphoides peltata had lower concentrations of 0.40 µg kg⁻¹ dry weight. researchgate.net

The table below presents data on methylmercury concentrations found in various aquatic primary producers from different studies.

| Primary Producer | Species | Location/Study | Methylmercury Concentration (µg kg⁻¹ dry weight) |

| Macrophyte | Trapa natans | Lake Candia | 1.67 |

| Macrophyte | Myriophyllum spicatum | Lake Candia | 0.40 |

| Macrophyte | Nymphoides peltata | Lake Candia | 0.40 |

Biomagnification Across Trophic Levels in Food Webs

Once methylmercury enters the food web through primary producers, it undergoes biomagnification, a process where its concentration increases in organisms at successively higher trophic levels. This occurs because methylmercury is efficiently absorbed and retained in tissues, particularly muscle, and is not easily excreted. frontiersin.org As a result, when a predator consumes prey containing methylmercury, the toxin is transferred and accumulates in the predator's tissues at a higher concentration.

The degree of biomagnification can be quantified using the Trophic Magnification Factor (TMF) or the trophic magnification slope (TMS), which is derived from the relationship between the logarithm of the contaminant concentration and the trophic position of organisms in a food web, often determined using stable nitrogen isotopes (δ¹⁵N). researchgate.netsemanticscholar.org A TMF greater than 1 indicates that the contaminant is biomagnifying.

Numerous studies have demonstrated the significant biomagnification of methylmercury in a wide range of aquatic food webs, from temperate lakes to coastal marine ecosystems. semanticscholar.orgmcmaster.ca For instance, a meta-analysis of 205 aquatic food webs worldwide found a mean TMS for methylmercury of 0.24, indicating a consistent pattern of biomagnification. researchgate.netsemanticscholar.org This analysis also revealed that methylmercury biomagnifies, on average, 1.5 times more than total mercury. researchgate.netsemanticscholar.org

The biomagnification process leads to the highest concentrations of methylmercury in top predators, such as large fish, fish-eating birds, and marine mammals. researchgate.net For example, in the outer Bay of Fundy, biomagnification factors greater than 10 were observed in top predators like swordfish, Atlantic bluefin tuna, and harbour porpoises. nih.govresearchgate.net

The following table provides examples of Trophic Magnification Factors for methylmercury in different aquatic ecosystems.

| Ecosystem | Trophic Magnification Factor (TMF) | Reference |

| Coastal Louisiana Food Web | 6.288 | frontiersin.org |

| Beaufort Sea Shelf | 11.1 | rsc.org |

| African Sub-Tropical Fluvial Reservoirs | 2.9 - 6.6 | plos.org |

Factors Influencing Methylmercury Bioaccumulation and Biomagnification

The extent of methylmercury bioaccumulation and biomagnification in aquatic food webs is not uniform and is influenced by a complex interplay of various environmental and ecological factors.

Ecosystem productivity, particularly the rate of primary production at the base of the food web, can have a significant impact on methylmercury concentrations in organisms. In highly productive systems with large algal blooms, a phenomenon known as "biodilution" can occur. usgs.gov This means that while the total mass of methylmercury in the primary producer level may be high, the concentration per individual cell is lower due to the large biomass. usgs.gov Consequently, organisms at higher trophic levels that consume these primary producers may accumulate less methylmercury. usgs.gov

Conversely, in low-productivity or oligotrophic systems, the concentration of methylmercury in primary producers can be higher, leading to greater biomagnification through the food web. researchgate.netsemanticscholar.org Cell size of phytoplankton also plays a role; smaller cells with a higher surface area-to-volume ratio can have higher methylmercury uptake rates, potentially leading to higher concentrations at the base of the food web. nih.gov

The structure of the food web, including its length (the number of trophic levels), is a key determinant of methylmercury concentrations in top predators. Longer food webs provide more opportunities for methylmercury to be transferred and magnified from one trophic level to the next. nih.gov Therefore, top predators in ecosystems with longer food chains tend to have higher methylmercury burdens. nih.gov

The composition of the food web also matters. For instance, the presence or absence of certain species can alter the pathways of methylmercury transfer. A study in Patagonian and Antarctic food webs found that the trophic magnification slope for methylmercury increased when marine mammals and seabirds were excluded from the analysis, highlighting the influence of food web composition on biomagnification dynamics. mcmaster.ca

Selenium, an essential micronutrient, has been shown to have a complex and often antagonistic relationship with methylmercury. It is believed that selenium can reduce the bioaccumulation and toxicity of methylmercury. usgs.govnih.gov The proposed mechanism involves the formation of a biologically inert mercury-selenium complex, which reduces the amount of free methylmercury available to bind to sensitive biological molecules. cdnsciencepub.com

Studies have shown that in environments with higher selenium concentrations, the bioaccumulation of methylmercury in aquatic organisms can be reduced. cdnsciencepub.com For example, research on mayflies demonstrated that selenium exposure reduced methylmercury accumulation, particularly in high methylmercury environments. nih.gov However, the interaction is not always straightforward. In some cases, at low dietary methylmercury levels, selenium was found to potentially enhance the transfer of methylmercury between life stages. nih.gov An inverse relationship has been observed between the trophic level and the selenium-to-mercury ratio, suggesting that the protective effect of selenium may be less pronounced in top predators. plos.org

The table below summarizes findings on the influence of selenium on methylmercury bioaccumulation.

| Organism | Observation | Study Context |

| Mayfly (Neocloeon triangulifer) | Selenium reduced methylmercury accumulation in high methylmercury environments. | Experimental exposure |

| Aquatic Biota (Zooplankton, Mayflies, Amphipods, Perch) | Methylmercury concentrations were inversely correlated with selenium concentrations in lake water. | Field study near smelters |

| Freshwater Fish | Dietary selenium increased the elimination of methylmercury. | Laboratory study |

Mechanisms of Methylmercury Toxicity: Cellular and Molecular Perspectives

Neurotoxicity Mechanisms of Methylmercury (B97897)

Methylmercury (MeHg), a potent neurotoxicant, exerts its detrimental effects on the central nervous system (CNS) through a series of complex cellular and molecular mechanisms. The lipophilic nature of methylmercury allows it to readily cross biological membranes, leading to its accumulation in the brain. nih.gov Once within the CNS, it orchestrates a cascade of events that culminate in neuronal damage and dysfunction. Key among these mechanisms are its unique mode of entry into the brain and its profound ability to induce oxidative stress, leading to a severe imbalance in the cellular redox environment. oup.comnih.gov

Central Nervous System Uptake and Distribution

The brain is a primary target for methylmercury, with concentrations in this organ reaching three to six times that of the blood. nih.gov This accumulation is facilitated by specific transport mechanisms that allow methylmercury to breach the highly selective blood-brain barrier. After oral administration, studies in rats have shown that mercury first appears in specific brain stem nuclei and later becomes more widely distributed in the cerebral cortex, cerebellum, and spinal cord. oup.com

Experimental evidence strongly indicates that methylmercury crosses the blood-brain barrier by hijacking the L-type large neutral amino acid transporter 1 (LAT1). nih.govnih.gov This carrier system is crucial for transporting essential amino acids, such as leucine (B10760876) and methionine, into the brain. nih.govmdpi.com The high expression of LAT1 in brain capillary endothelial cells makes it a primary gateway for nutrients and, inadvertently, for toxins that can mimic these essential molecules. nih.gov Studies using in vitro models have demonstrated that the uptake of methylmercury into placental cells, which also express LAT transporters, is dependent on LAT2-4F2hc, a component of the system L amino acid transporter. mdpi.com

The transport of methylmercury via LAT1 is not a direct process. In the bloodstream, methylmercury readily binds to the thiol group of the amino acid L-cysteine, forming a methylmercury-L-cysteine conjugate. nih.govnih.gov This complex exhibits a structural similarity to the essential amino acid L-methionine. nih.govresearchgate.netnih.gov This "molecular mimicry" allows the methylmercury-cysteine conjugate to be recognized and transported by the LAT1 carrier system as if it were a legitimate substrate. acs.orgresearchgate.net This transport is stereospecific, as the complex formed with D-cysteine is not transported. nih.gov The uptake of the methylmercury-L-cysteine complex via this mechanism has been shown to be saturable and can be inhibited by an excess of L-methionine, further confirming the role of the LAT1 system. nih.govnih.gov Once inside the brain, methylmercury can be released from the cysteine conjugate and exert its toxic effects.

Table 1: Key Research Findings on Methylmercury CNS Uptake

| Finding | Experimental Model | Key Reference(s) |

| Enhanced uptake of [14C]-MeHg in LAT1-overexpressing cells when conjugated with L-cysteine. | Chinese Hamster Ovary (CHO-k1) cells | nih.gov |

| Attenuated uptake of L-cysteine-conjugated [14C]-MeHg in the presence of excess L-methionine. | Chinese Hamster Ovary (CHO-k1) cells | nih.gov |

| Saturable transport of MeHg-L-cysteine complex into the brain. | Anesthetized rats (carotid infusion) | nih.gov |

| Inhibition of L-[14C]methionine transport by MeHg-L-cysteine. | Anesthetized rats (carotid infusion) | nih.gov |

| LAT2 and 4F2hc downregulation reduces MeHg uptake. | BeWo placental cells | mdpi.com |

Oxidative Stress Induction and Redox Imbalance

A central tenet of methylmercury's neurotoxicity is its ability to induce profound oxidative stress. nih.govnih.gov This is characterized by an overproduction of reactive oxygen species (ROS) and a simultaneous crippling of the cell's antioxidant defense systems. nih.govmdpi.com The high affinity of methylmercury for sulfhydryl and selenohydryl groups makes many antioxidant molecules and enzymes particularly vulnerable to its attack. nih.govnih.gov

Methylmercury exposure leads to a significant increase in the production of ROS, such as superoxide (B77818) radicals and hydrogen peroxide. scielo.brepa.gov Mitochondria are a primary source of this ROS overproduction, as methylmercury disrupts the electron transport chain. nih.govoup.com This mitochondrial dysfunction not only generates excess ROS but also impairs ATP synthesis and calcium buffering capacity. nih.gov The increased ROS levels are highly damaging to cellular components, including lipids, proteins, and DNA, contributing directly to neuronal injury. mdpi.comscielo.br Studies have shown that the elimination of ROS through the use of radical scavengers can prevent methylmercury-induced cytotoxicity. mdpi.com

Methylmercury systematically dismantles the cell's antioxidant defenses, exacerbating the state of oxidative stress. nih.gov It achieves this by targeting key components of these systems.

Glutathione (B108866) (GSH): As a major cellular antioxidant, glutathione plays a critical role in detoxifying ROS. nih.gov Methylmercury has a high affinity for the thiol group of GSH, leading to the formation of a methylmercury-GSH complex. nih.govnih.gov This sequestration of GSH depletes the cellular pool of this vital antioxidant, diminishing the cell's capacity to neutralize free radicals. nih.govnih.gov

Selenoenzymes: These enzymes, which contain the amino acid selenocysteine (B57510), are crucial for antioxidant defense. Methylmercury exhibits a particularly high affinity for the selenohydryl group of selenocysteine, making selenoenzymes prime targets. nih.govnih.gov

Glutathione Peroxidase (GPx): GPx is a family of selenoenzymes that catalyze the reduction of hydrogen peroxide and organic peroxides, using glutathione as a reducing agent. nih.govresearchgate.net Methylmercury inhibits GPx activity, further compromising the cell's ability to detoxify peroxides and contributing to the accumulation of ROS. nih.govresearchgate.net The interaction of methylmercury with selenium can also lead to an intracellular selenium deficiency, which in turn can impair the synthesis of new selenoenzymes like GPx and TrxR. nih.govresearchgate.net

Table 2: Impact of Methylmercury on Antioxidant Defense Systems

| Antioxidant Component | Mechanism of Disruption by Methylmercury | Consequence | Key Reference(s) |

| Glutathione (GSH) | Direct binding to the thiol group, forming a GS-HgCH₃ complex. | Depletion of the cellular GSH pool. | nih.govnih.govnih.gov |

| Thioredoxin Reductase (TrxR) | Inhibition of enzyme activity through interaction with the selenohydryl group. | Impaired regeneration of reduced thioredoxin. | mdpi.comsemanticscholar.orgresearchgate.net |

| Glutathione Peroxidase (GPx) | Inhibition of enzyme activity through interaction with the selenohydryl group. | Reduced detoxification of H₂O₂ and organic peroxides. | nih.govnih.govresearchgate.net |

| Selenoenzyme Synthesis | Sequestration of selenium, leading to intracellular selenium deficiency. | Impaired de novo synthesis of selenoenzymes. | nih.govresearchgate.net |

Lipid Peroxidation

Table 1: Effect of Methylmercuric Chloride on Lipid Peroxidation in Rat Liver

| Treatment Group | Time Point | Malondialdehyde (MDA) Concentration |

|---|---|---|

| Control | - | Baseline |

| CH3HgCl (5 mg/kg) | 24 hours | Significantly Increased |

| CH3HgCl (5 mg/kg) | 48 hours | Further Increased |

Data based on findings from studies on rats administered with methyl mercuric chloride. nih.gov

Calcium Homeostasis Dysregulation

Methylmercury chloride severely disrupts intracellular calcium (Ca²⁺) homeostasis, a critical factor in its neurotoxicity. nih.govmdpi.comnih.gov This dysregulation is a central event that can trigger a cascade of detrimental cellular processes, ultimately leading to cell death.

Exposure to methylmercury chloride leads to a rapid and sustained increase in the concentration of cytosolic free calcium ([Ca²⁺]i). tandfonline.comnih.gov This increase is due to both an influx of calcium from the extracellular environment and the mobilization of calcium from intracellular stores. tandfonline.com Research on rat T lymphocytes has shown that methylmercury, in concentrations ranging from 0.02 to 2 µM, causes a dose-dependent increase in [Ca²⁺]i. tandfonline.com Studies on rat cerebellar granule cells have revealed that methylmercury interacts with M3 muscarinic receptors, leading to the release of Ca²⁺ from the smooth endoplasmic reticulum via the activation of inositol-1,3,4-triphosphate (IP3) receptors. nih.gov The mitochondria also play a role in this process, although to a lesser extent, by releasing stored calcium. tandfonline.comresearchgate.net This sustained elevation of intracellular calcium is a key contributor to the cytotoxic effects of methylmercury chloride. nih.govnih.gov

The prolonged elevation of intracellular Ca²⁺ levels triggered by methylmercury chloride leads to the activation of calcium-dependent proteases, specifically calpains. nih.gov Calpains are a family of cysteine proteases that, when activated by elevated calcium, can cleave a wide range of cellular proteins. researchgate.netmdpi.com In the context of methylmercury toxicity in developing cortical neurons, the activation of µ-calpain has been observed. nih.gov This activation is evidenced by the increased presence of the 150-kDa µ-calpain-specific alpha-spectrin breakdown product (SBDP). nih.gov The activation of µ-calpain and the subsequent proteolysis of cellular substrates like alpha-spectrin precede neuronal damage, indicating that calpain activation is a critical step in the neurotoxic cascade induced by methylmercury. nih.gov

Table 2: Key Events in Methylmercury-Induced Calcium Homeostasis Dysregulation

| Event | Cellular Location | Key Molecules Involved | Consequence |

|---|---|---|---|

| Increased Ca²⁺ Influx | Plasma Membrane | - | Elevated cytosolic Ca²⁺ |

| Ca²⁺ Release | Endoplasmic Reticulum | M3 muscarinic receptors, IP3 receptors | Elevated cytosolic Ca²⁺ nih.gov |

| Ca²⁺ Release | Mitochondria | - | Minor contribution to elevated cytosolic Ca²⁺ tandfonline.com |

| Calpain Activation | Cytosol | µ-calpain | Proteolysis of cellular proteins (e.g., alpha-spectrin), neuronal damage nih.gov |

This table summarizes the sequence of events following exposure to methylmercury chloride.

Mitochondrial Dysfunction and Energy Metabolism Perturbations

Mitochondria are primary targets of methylmercury chloride, and their dysfunction is a cornerstone of its toxicity. nih.govnih.gov Methylmercury disrupts mitochondrial structure and function through various mechanisms, leading to impaired energy metabolism and the initiation of apoptotic pathways. nih.govnih.gov

Methylmercury chloride directly interferes with the mitochondrial electron transport chain (ETC), the primary site of cellular energy production. nih.govjst.go.jp Research on rats intoxicated with methylmercury has shown that it specifically inhibits the activity of Complex II (succinate dehydrogenase) in the cerebellum. nih.govjst.go.jp This inhibition disrupts the flow of electrons, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS). nih.gov The disruption of the ETC is a critical early event in methylmercury-induced mitochondrial dysfunction. nih.gov

Methylmercury chloride induces permeabilization of the mitochondrial membrane, a critical step that can lead to cell death. nih.govdetoxmetals.com This process, often referred to as the mitochondrial permeability transition (MPT), involves the opening of a non-specific pore in the inner mitochondrial membrane. nih.gov This leads to the dissipation of the mitochondrial membrane potential, swelling of the mitochondria, and the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytosol. nih.govjst.go.jpnih.gov The release of cytochrome c is a key signal for the activation of the caspase cascade and the execution of apoptosis. detoxmetals.com Studies have shown that methylmercury treatment leads to mitochondrial depolarization and cytochrome c release in various cell types, including neurons. nih.govnih.gov

Table 3: Impact of Methylmercury Chloride on Mitochondrial Function

| Mitochondrial Component/Process | Effect of Methylmercury Chloride | Consequence |

|---|---|---|

| Electron Transport Chain (Complex II) | Inhibition nih.govjst.go.jp | Decreased ATP production, Increased ROS generation |

| Mitochondrial Membrane Potential | Depolarization nih.govnih.gov | Impaired mitochondrial function |

| Mitochondrial Membrane Permeability | Increased (MPT pore opening) nih.gov | Swelling, release of cytochrome c |

| Cytochrome c | Release into cytosol nih.govjst.go.jp | Activation of apoptosis |

This table outlines the detrimental effects of methylmercury chloride on key aspects of mitochondrial function.

Excitotoxicity and Glutamate (B1630785) Dyshomeostasis

Methylmercury chloride induces neurotoxicity in part through a mechanism known as excitotoxicity, which stems from the dysregulation of glutamate, the primary excitatory neurotransmitter in the central nervous system (CNS). nih.gov While essential for normal brain functions like learning and memory, excessive glutamate in the synaptic cleft becomes toxic, leading to neuronal injury and death. nih.govmdpi.com This overstimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) type, results in a massive influx of calcium ions (Ca2+) into neurons, triggering a cascade of neurotoxic events, including the generation of oxidative stress. nih.gov

The maintenance of balanced extracellular glutamate levels is critical, and methylmercury chloride disrupts this delicate equilibrium. nih.govmednexus.org Research indicates that exposure to this compound leads to an accumulation of extracellular glutamate, which can be attributed to both the inhibition of glutamate uptake by astrocytes and the stimulation of its release. researchgate.net

Astrocytes play a crucial role in clearing glutamate from the synaptic cleft through high-affinity sodium-dependent glutamate transporters, primarily GLAST (glutamate/aspartate transporter) and GLT-1 (glutamate transporter-1). nih.govresearchgate.net Methylmercury chloride has been shown to preferentially accumulate in these glial cells, directly impacting their ability to manage glutamate homeostasis. nih.govepa.gov

Studies have demonstrated that methylmercury chloride inhibits the uptake of glutamate by astrocytes. epa.govnih.gov This inhibition is thought to occur, in part, through the binding of methylmercury to sulfhydryl groups on the cysteine residues of these transporter proteins. mdpi.com The impact of methylmercury chloride on these transporters appears to be distinct for each subtype. For instance, one study found that while methylmercury chloride exposure inhibited glutamate uptake by GLAST, it surprisingly increased the activity of the GLT-1 transporter. nih.gov

Furthermore, methylmercury chloride not only hinders glutamate uptake but also promotes its release from astrocytes, contributing to the elevated extracellular concentrations that drive excitotoxicity. researchgate.netoup.com This dual effect of inhibiting uptake and stimulating release significantly disrupts the normal cycling of glutamate, leading to the sustained activation of neuronal glutamate receptors and subsequent cell damage.

| Experimental Model | Methylmercury Chloride Effect on Glutamate Homeostasis | Key Findings |

| Primary Astrocyte Cultures | Inhibition of glutamine uptake | Treatment significantly decreased astrocytic glutamine uptake at all time points and concentrations. nih.gov |

| Suckling Rat Pups | Increased glutamate release and uptake | Treatment increased glutamate release from brain synaptosomes and glutamate uptake by cortical slices. oup.com |

| GLAST- and GLT-1-transfected CHO-K1 cells | Altered transporter activity | Inhibited glutamate uptake by GLAST, but increased GLT-1 transporter activity. nih.gov |

DNA Damage and Genotoxicity

Methylmercury chloride is recognized for its genotoxic effects, meaning it can damage the genetic material within cells. scielo.brmdpi.com The mechanisms underlying this DNA damage are multifaceted and include the generation of free radicals, which leads to oxidative stress, interference with DNA repair mechanisms, and direct interactions with the DNA molecule itself. mdpi.com The binding of methylmercury to the sulfhydryl groups of glutathione can inhibit its function as a free radical scavenger, making more free radicals available to damage DNA. scielo.br This damage can manifest as single-strand breaks, alkali-labile sites, and incomplete excision repair. nih.gov

In vitro studies using human lymphocytes have shown that methylmercury chloride can induce a significant dose-related increase in chromosomal aberrations, such as chromatid gaps and breaks. scielo.brnih.gov It has also been observed to increase the frequency of polyploid cells, where cells contain more than two complete sets of chromosomes. scielo.br The genotoxic effects of methylmercury chloride have been compared to those of X-rays, where the damage increases with the dose up to a certain point, after which higher doses may lead to cell death, thus reducing the observable damage in surviving cells. scielo.br

Research on human neuroblastoma cell lines has also demonstrated that methylmercury chloride is capable of inducing DNA fragmentation. nih.gov Furthermore, studies have indicated that even low, sublethal concentrations of methylmercury chloride can induce genotoxicity in cells of glial origin. nih.gov The interaction of methylmercury with thiol-containing proteins in the chromatin is considered a probable mediator of its genotoxic effects. mdpi.com

| Cell Type | Type of DNA Damage Observed | Reference |

| Human Lymphocytes | Chromosomal aberrations, chromatid gaps, breaks, polyploidy | scielo.br |

| Human Neuroblastoma Cells (SH-SY5Y) | DNA fragmentation | nih.gov |

| Glial Cells | Genotoxicity at sublethal concentrations | nih.gov |

Interaction with Sulfhydryl and Selenol Groups of Biomolecules

A primary mechanism of methylmercury chloride's toxicity is its high affinity for sulfhydryl (-SH) groups, which are present in the amino acid cysteine, and selenol (-SeH) groups, found in selenocysteine. researchgate.netnih.gov These groups are critical components of numerous proteins and enzymes, and their interaction with methylmercury can lead to significant disruption of cellular function. researchgate.netnih.gov The binding of methylmercury to these groups can inactivate enzymes, induce oxidative stress, and impair crucial biological processes. researchgate.net

While the interaction with sulfhydryl groups has long been a focus, there is increasing evidence that the primary pathophysiological target of mercury is selenium. henryspiller.org The binding affinity between mercury and selenium is orders of magnitude greater than that of mercury and sulfur. henryspiller.org This strong interaction can lead to the depletion of selenium, which is essential for the function of selenoenzymes that protect against oxidative damage. acs.org The binding of methylmercury to the selenocysteine in enzymes like glutathione peroxidase and thioredoxin reductase is believed to be a key factor in its toxicity. acs.org

The interaction of methylmercury with low-molecular-mass thiols like glutathione is also significant. acs.org This binding can deplete the cell's primary antioxidant defense, leading to increased oxidative stress. nih.gov The movement and distribution of methylmercury within the body are also influenced by its binding to sulfhydryl and selenol groups, facilitating its transport across membranes and into tissues. nih.govhenryspiller.org

Neuroinflammation and Glial Cell Responses

Neuroinflammation is a key component of methylmercury chloride-induced neurotoxicity, involving the activation of glial cells, particularly microglia and astrocytes. mdpi.commdpi.com These cells, which normally provide support and protection to neurons, can become detrimental when activated by toxic insults.

Microglia are the resident immune cells of the central nervous system and are often the first to respond to insults like methylmercury exposure. nih.govnih.gov Upon activation, microglia can produce and release a variety of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as reactive oxygen species. jst.go.jpfrontiersin.org

Studies have shown that exposure to methylmercury leads to the activation of microglial cells. nih.gov This activation is associated with an increase in the production and secretion of pro-inflammatory cytokines, which can exacerbate neuroinflammation and contribute to neuronal damage. frontiersin.org For example, methylmercury exposure has been found to increase the release of IL-6 from microglia. nih.govfrontiersin.org However, the response can be complex, with some studies showing decreased or unchanged levels of certain cytokines depending on the experimental conditions. jst.go.jp The rapid response of microglia to methylmercury suggests they are a primary line of defense against its toxicity in the CNS. nih.gov

| Glial Cell Type | Response to Methylmercury Chloride | Key Findings |

| Microglia | Activation and cytokine release | Produces free radicals and releases pro-inflammatory cytokines like IL-6. nih.govfrontiersin.org |

| Astrocytes | Dysfunction and altered morphology | Preferentially accumulates methylmercury, leading to inhibited glutamate uptake and swelling. nih.govepa.gov |

Astrocytes are also significant targets of methylmercury toxicity. researchgate.netjst.go.jp As previously mentioned, methylmercury preferentially accumulates in astrocytes, leading to the inhibition of glutamate uptake and contributing to excitotoxicity. nih.govepa.gov This accumulation also causes astrocytic swelling. epa.gov

Methylmercury-induced astrocytic dysfunction extends beyond glutamate dyshomeostasis. Exposure can lead to changes in astrocyte morphology, including a shift from a stellate to a polygonal shape, which may be associated with a downregulation of glutamate transporters. jst.go.jp Furthermore, immunohistochemical analyses have revealed changes in glial fibrillary acidic protein (GFAP), a marker of astrocytic activity, indicating a pro-inflammatory phenotype characterized by a hypertrophic and swollen morphology. mdpi.com Initially, astrocytes may play a protective role by sequestering methylmercury; however, they can eventually succumb to its toxicity, leading to the release of amino acids and exacerbating neuronal damage. epa.gov

Apoptosis and Necroptosis Pathways

Methylmercury is known to induce programmed cell death, or apoptosis, in neuronal cells through multiple intricate pathways. Evidence from various studies indicates that at lower concentrations, methylmercury primarily triggers apoptosis, while higher concentrations can lead to necrosis. nih.gov The signaling cascades initiated by methylmercury that culminate in cell death involve a complex interplay of mitochondrial and lysosomal factors. nih.gov These mechanisms include the activation of specific enzymes known as caspases, the release of pro-apoptotic proteins from mitochondria, and the rupture of lysosomes. nih.govresearchgate.net

Methylmercury-induced apoptosis proceeds through both caspase-dependent and caspase-independent mechanisms. nih.gov

The caspase-dependent pathway is a primary route for methylmercury-induced cell death. mdpi.com This process is often initiated by mitochondrial dysfunction. nih.gov Methylmercury exposure leads to an increase in pro-apoptotic proteins like Bax, which facilitates the release of cytochrome c from the mitochondria into the cell's cytoplasm. nih.gov This release triggers the activation of a cascade of caspase enzymes, beginning with the initiator caspase-9 and culminating in the activation of the executioner caspase-3. nih.govnih.gov The activation of caspase-3 is a critical step that leads to the dismantling of the cell. mdpi.comnih.gov Studies have demonstrated that methylmercury exposure increases the levels of activated caspase-3 in the developing hippocampus. nih.gov

Concurrently, methylmercury can trigger caspase-independent apoptosis . This pathway involves the release of other mitochondrial factors, such as the Apoptosis-Inducing Factor (AIF). nih.gov Research has identified a pathway involving Poly (ADP-ribose) polymerase (PARP) and AIF that operates independently of caspases. researchgate.net In this mechanism, AIF translocates to the nucleus and induces cell death without the involvement of the caspase cascade. researchgate.net This indicates that methylmercury can damage brain cells by activating both mitochondria-mediated caspase-dependent and caspase-independent AIF-PARP1 apoptotic signaling pathways. researchgate.net

| Pathway | Key Mediators | Mechanism of Action |

| Caspase-Dependent | Bax, Cytochrome c, Caspase-9, Caspase-3 | Methylmercury induces mitochondrial stress, leading to the release of cytochrome c, which activates caspase-9 and subsequently the executioner caspase-3, resulting in apoptosis. nih.govnih.gov |

| Caspase-Independent | Apoptosis-Inducing Factor (AIF), Poly (ADP-ribose) polymerase (PARP) | Methylmercury triggers the release of AIF from mitochondria, which translocates to the nucleus to induce cell death without relying on the caspase enzyme cascade. nih.govresearchgate.net |

Beyond the mitochondria, lysosomes play a crucial role in methylmercury-induced cell death. nih.gov Methylmercury can induce lysosomal membrane permeabilization (LMP), a process that compromises the integrity of the lysosome. nih.gov This rupture leads to the release of lysosomal proteases, such as cathepsins, into the cytoplasm. nih.govnih.gov

Specifically, studies have shown that methylmercury induces the release of Cathepsin B from lysosomes into the cytoplasm in a time-dependent manner. nih.gov Once in the cytoplasm, these cathepsins can contribute to cellular damage and trigger cell death pathways. nih.gov The release of cathepsins represents another distinct mechanism through which methylmercury exerts its cytotoxicity in neuronal cells. nih.gov Research has also indicated the possible involvement of Cathepsin B released by microglial cells in the pathological changes observed in the cerebellum following methylmercury exposure. researcher.life Furthermore, methylmercury has been found to disrupt the fusion of autophagosomes with lysosomes, impairing cellular cleaning processes and contributing to toxicity. nih.gov

Systemic Toxicity Mechanisms Beyond the Nervous System

While the neurotoxicity of methylmercury is well-established, its detrimental effects on other organ systems are also significant. The following sections detail the cardiotoxic, nephrotoxic, immunotoxic, and reproductive effects of methylmercury chloride.

Methylmercury exposure is increasingly recognized as a risk factor for cardiovascular disease. nih.govfrontiersin.orgwikipedia.org The underlying mechanisms are believed to involve an increase in oxidative stress. nih.gov Methylmercury induces mitochondrial dysfunction, leading to reduced ATP synthesis and an increase in reactive oxygen species (ROS). nih.gov This oxidative stress contributes to lipid peroxidation, damaging cellular membranes, and can lead to apoptosis. nih.gov

Chronic exposure to methylmercury has been shown to induce cardiac electrical remodeling. nih.gov In animal studies, it has been observed to prolong the QTc and Tpeak–Tend intervals on an electrocardiogram, which are associated with an increased risk of arrhythmias. nih.gov This is due to alterations in the ion currents that govern the cardiac action potential. Specifically, methylmercury has been found to reduce both the L-type Ca2+ current (ICa-L) and the transient outward potassium current (Ito). nih.gov These changes can prolong ventricular repolarization and increase the dispersion of repolarization, creating a substrate for life-threatening arrhythmias. frontiersin.orgnih.gov Furthermore, methylmercury exposure has been linked to hypertension and atherosclerosis. nih.govfrontiersin.org

The kidneys are a primary target for mercury accumulation and toxicity. nih.govresearchgate.net After absorption, methylmercury is distributed to the kidneys, where it can be demethylated to inorganic mercury, which is also highly nephrotoxic. nih.govnih.gov The primary site of injury within the kidney is the proximal tubule epithelial cells. nih.gov

Mercury has a high affinity for sulfhydryl groups in proteins and enzymes, and this interaction is a key mechanism of its toxicity. nih.govresearchgate.net In the kidneys, the binding of mercury to these groups can disrupt numerous cellular processes, leading to cell injury and death. researchgate.net Histological examinations following methylmercury exposure reveal severe kidney injury. nih.gov One of the molecular indicators of this damage is the increased expression of kidney injury molecule-1 (KIM-1), a biomarker for proximal tubule injury. nih.gov Studies in rats have shown a significant increase in KIM-1 expression following treatment with methylmercury chloride. nih.gov Chronic exposure can lead to tubular atrophy, degeneration, and interstitial fibrosis. nih.gov

Methylmercury has immunomodulating activity, capable of causing both immunosuppression and immunostimulation, which can lead to autoimmune responses. nih.govtermedia.pl It can inhibit the function of both T- and B-lymphocytes, affecting their ability to proliferate and produce cytokines in response to threats. nih.govtermedia.pl Studies have shown that methylmercury is more potent in its immunotoxic effects on these cells than inorganic mercuric chloride. nih.gov

The immunosuppressive effects of methylmercury can increase susceptibility to infectious agents. nih.govnih.gov At the molecular level, the mechanisms underlying these effects are still being elucidated but are thought to involve the disruption of cellular signaling pathways and protein function due to mercury's affinity for sulfhydryl groups. nih.gov In some individuals, mercury exposure can trigger an autoimmune response, leading to conditions such as membranous glomerulonephritis, an autoimmune kidney disease. nih.govtermedia.pl

Methylmercury is a known reproductive toxicant, with effects observed in both males and females. nih.gov It can easily cross the placental barrier, leading to accumulation in the fetus and causing severe developmental defects, particularly in the nervous system. nih.govasu.edu

In females, methylmercury exposure has been associated with an increased rate of reproductive failure, including decreased conception rates, and an increase in early abortions and stillbirths. nih.gov

In males, methylmercury can impair reproductive function through several mechanisms. researchgate.net It has been shown to cause testicular degeneration, alter spermatogenesis, and lead to the deformation of Leydig cells, which are responsible for testosterone (B1683101) production. researchgate.net Exposure can also disrupt sperm motility and interfere with the hypothalamic-pituitary-gonadal axis. researchgate.net These effects are thought to be mediated by the generation of reactive oxygen species, induction of mitochondrial dysfunction, and DNA damage. researchgate.net Experimental animal studies have demonstrated reduced sperm counts and testicular atrophy following high-concentration, short-term exposure to methylmercury. nih.gov

Table 2: Systemic Toxic Effects of Methylmercury Chloride

| System | Key Toxic Effects | Underlying Mechanisms |

|---|---|---|

| Cardiovascular | Increased risk of arrhythmias, hypertension, atherosclerosis. nih.govfrontiersin.orgnih.gov | Oxidative stress, mitochondrial dysfunction, altered cardiac ion currents. nih.govnih.gov |

| Renal | Proximal tubule injury, tubular atrophy, interstitial fibrosis. nih.govnih.gov | Accumulation of mercury, binding to sulfhydryl groups, disruption of cellular processes. nih.govresearchgate.net |

| Immune | Immunosuppression, increased susceptibility to infections, autoimmunity. nih.govnih.govtermedia.pl | Inhibition of lymphocyte function, disruption of cellular signaling. nih.govtermedia.pl |

| Reproductive | Female: reproductive failure, abortions, stillbirths. Male: impaired spermatogenesis, testicular degeneration, reduced sperm motility. nih.govnih.govresearchgate.net | Oxidative stress, mitochondrial dysfunction, DNA damage, disruption of the hypothalamic-pituitary-gonadal axis. researchgate.net |

Advanced Analytical Methodologies for Methylmercury Chloride Quantification

Gas Chromatography (GC) Coupled with Various Detectors

Gas chromatography is a well-established technique for separating volatile and semi-volatile compounds. For the analysis of methylmercury (B97897), which is not sufficiently volatile in its chloride form, a derivatization step is typically required to convert it into a more volatile and thermally stable species. This process is essential for its successful separation on a GC column before detection.

GC-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of GC with the detection power of mass spectrometry. For methylmercury analysis, derivatization is a critical first step. A common approach involves phenylation with sodium tetraphenylborate (B1193919), which converts methylmercury into the more volatile methyl phenyl mercury. nih.gov This derivatized compound is then separated from other sample components on a GC column and introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for unambiguous identification and quantification. researchgate.net

Challenges in GC-MS analysis can include the loss of the analyte within the GC/MS system, which may lead to higher detection limits than typically observed for other compounds. researchgate.net To overcome issues like the adsorption of methyl phenyl mercury in the GC system, procedural modifications have been developed, such as the co-injection of polyethylene (B3416737) glycol (PEG200), which helps to suppress adsorption and enables continuous analysis without loss of sensitivity. nih.gov Isotope dilution methodologies using a spike of enriched methylmercury (e.g., 201Hg-enriched) can also be employed with GC-MS to achieve superior accuracy and precision by correcting for analyte loss during sample preparation and analysis. nih.gov

GC-Atomic Fluorescence Spectrometry (GC-AFS)

Gas Chromatography-Atomic Fluorescence Spectrometry (GC-AFS) is a highly sensitive and selective hyphenated technique for mercury speciation. After separation on a GC column, the analyte is atomized in a high-temperature cell (pyrolyzer). spectroscopyonline.com The resulting mercury atoms are then excited by a light source, and the specific fluorescence emitted as they return to the ground state is measured. This element-specific detection provides excellent sensitivity.

Sample preparation for GC-AFS often involves leaching and extraction, followed by an alkylation or phenylation step. researchgate.net For instance, methylmercury can be extracted from sediment samples and then derivatized with Grignard reagents, such as butyl magnesium chloride or ethyl magnesium chloride, before GC-AFS analysis. researchgate.net Alternatively, aqueous phenylation with sodium tetraphenylborate can be used for fish and sediment samples. researchgate.net The technique has been successfully validated using certified reference materials, demonstrating its accuracy for environmental analysis. spectroscopyonline.comresearchgate.net The instrumental limit of detection for GC-AFS can reach as low as 1.4 pg of mercury. researchgate.net

GC-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS)

Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) is one of the most powerful techniques for the ultra-trace determination of organometallic compounds. It couples the separation power of GC with the exceptional sensitivity and isotopic analysis capabilities of ICP-MS. The eluent from the GC column is transferred via a heated line to the argon plasma of the ICP-MS, which atomizes and ionizes the mercury atoms. fda.gov The resulting ions are then guided into the mass spectrometer for detection.

GC-ICP-MS offers superiority in terms of accuracy, precision, and detection limits compared to other mass spectrometric techniques like GC-EI-MS. europa.eu It provides significantly lower detection limits for methylmercury and is less susceptible to matrix effects, making it ideal for complex biological samples like fish tissue, human hair, and blood. fda.goveuropa.eu The methodology is often validated using certified reference materials to ensure analytical accuracy. fda.gov

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and preconcentration. When coupled with GC-ICP-MS, it creates a highly sensitive and selective method for determining methylmercury in biological and environmental samples. shimadzu.com The procedure typically involves headspace extraction, where a coated fiber (e.g., polydimethylsiloxane) is exposed to the vapor phase above the sample, adsorbing the volatile derivatized methylmercury. shimadzu.com The fiber is then transferred to the heated GC injector for thermal desorption of the analyte onto the column.

This combination has been successfully used for analyzing a variety of biological Standard Reference Materials, demonstrating high reproducibility and accuracy. shimadzu.com The SPME-GC-ICP-MS method can achieve extremely low detection limits, on the order of picograms per gram (pg g⁻¹), making it suitable for trace and ultra-trace level analysis in complex matrices like oyster tissue and seabird eggs. shimadzu.com

| Technique | Common Derivatization Agent | Sample Matrix | Reported Detection Limit | Reference |

|---|---|---|---|---|

| GC-MS | Sodium tetraphenylborate | Fish | ~100 ng per injection | researchgate.net |

| GC-AFS | Grignard reagents (EtMgCl, BuMgCl) | Sediment | 1.4 pg (instrumental); 0.18 ng/g (method) | researchgate.net |

| GC-ICP-MS | Propylating reagent | Dogfish liver, Human hair | Lower than GC-EI-MS | europa.eu |

| SPME-GC-ICP-MS | Not specified (derivatization followed by headspace extraction) | Oyster Tissue, Fish Tissue, Seabird Eggs | 4.2 pg/g | shimadzu.com |

High-Performance Liquid Chromatography (HPLC) Coupled with Atomic Emission Detection

High-Performance Liquid Chromatography (HPLC) is a premier separation technique that offers significant advantages for mercury speciation, including simpler sample pretreatment and the ability to analyze non-volatile species without derivatization. rsc.orgat-spectrosc.com For methylmercury analysis, reversed-phase HPLC is commonly employed, where separation is based on the interactions between the mercury species in a polar mobile phase and a nonpolar stationary phase (e.g., C18). researchgate.netnih.govanalytix.co.uk

When coupled with an element-specific detector like an Atomic Emission Detector (AED), HPLC becomes a powerful tool for quantification. Microwave-Induced Plasma Atomic Emission Spectrometry (MIP-AES) is a type of AED that can be interfaced with HPLC. researchgate.netshimadzu.comrsc.org In this setup, the eluent from the HPLC column is introduced into a microwave-induced plasma, which atomizes the sample and excites the mercury atoms. The characteristic light emitted by the excited atoms is then measured by a spectrometer, providing a quantitative signal specific to mercury. While less common than coupling HPLC with ICP-MS or AFS, the HPLC-MIP-AES configuration is a recognized method for methylmercury determination. shimadzu.comrsc.org

Voltammetric Techniques for Methylmercury Detection

Voltammetric techniques are electrochemical methods that measure the current resulting from the application of a varying potential at an electrode surface. They are highly sensitive and can be used for the direct determination of methylmercury in various matrices. nih.govchromatographyonline.com These methods are based on the electrochemical reduction of methylmercury and its subsequent re-oxidation.

Several voltammetric approaches have been investigated, including cyclic voltammetry, square wave voltammetry, and fast-scan linear-sweep voltammetry. nih.govchromatographyonline.com Anodic Stripping Voltammetry (ASV) is a particularly sensitive technique used for trace analysis. It involves a preconcentration step where methylmercury is reduced and deposited onto the working electrode, followed by an oxidative stripping step where the deposited mercury is re-oxidized, generating a current peak proportional to its concentration.

The choice of electrode material (e.g., carbon microelectrodes, glassy carbon, gold film electrodes) and the composition of the supporting electrolyte (e.g., hydrochloric acid medium) are critical parameters. analytix.co.ukchromatographyonline.com However, the analysis can be challenging due to poor reproducibility of the peak currents. This is sometimes attributed to the adsorption of insoluble chloromercury compounds on the electrode surface or competing chemical reactions. nih.govchromatographyonline.com To overcome these issues, researchers have developed optimized experimental conditions, such as using fast-scan rates and efficient electrochemical regeneration procedures for the electrode surface. nih.govchromatographyonline.com

| Technique | Electrode Material | Sample Matrix / Medium | Reported Detection Limit | Reference |

|---|---|---|---|---|

| Anodic Stripping Voltammetry (ASV) | Mercury drop electrode | Aqueous solution | 10⁻⁷ mol L⁻¹ | |

| Square Wave / Fast-Scan Voltammetry | Carbon microelectrode | Hydrochloric acid medium | Submicromolar concentration range | chromatographyonline.com |

| Anodic Stripping Voltammetry (ASV) | Gold nanoparticle-modified glassy carbon electrode | Aqueous solution (HCl) | 2 x 10⁻⁸ mol l⁻¹ | analytix.co.uk |

| Multiple Square-Wave Voltammetry | Not specified | Aqueous solution | 4.5 x 10⁻¹¹ mol L⁻¹ |

Sample Preparation and Derivatization Strategies

The accurate quantification of methylmercury chloride in environmental and biological samples is critically dependent on the efficacy of sample preparation and derivatization. These initial steps are designed to isolate methylmercury from complex sample matrices, remove interfering substances, and convert it into a form suitable for detection by analytical instrumentation. The choice of method is often dictated by the sample matrix, the concentration of the analyte, and the specific analytical technique to be employed.

A primary challenge in methylmercury analysis is its tendency to bind to sulfur-containing amino acids in proteins, necessitating aggressive extraction procedures to ensure quantitative recovery. vliz.be Common extraction techniques include acid leaching, distillation, and solvent extraction. vliz.be Following extraction, derivatization is frequently employed to convert the non-volatile methylmercury cation into a volatile and thermally stable species, which is essential for gas chromatographic separation.

Extraction Techniques

Liquid-Liquid Extraction (LLE): This is a conventional and widely used method for extracting methylmercury from aqueous samples. It involves the use of an organic solvent to partition the methylmercury from the sample matrix. For instance, a double liquid-liquid extraction procedure using toluene (B28343) and a subsequent back-extraction into an L-cysteine solution has been established for the analysis of methylmercury in seafood. iaea.org This method effectively separates methylmercury from the bulk of the sample matrix.

Solid-Phase Extraction (SPE): SPE offers an alternative to LLE, often with the benefits of reduced solvent consumption and higher sample throughput. nih.gov In this technique, the sample is passed through a solid sorbent that selectively retains the methylmercury. The analyte is then eluted with a small volume of a suitable solvent. For example, a method for determining methylmercury in fish samples utilizes solid-phase extraction for cleanup and preconcentration. mdpi.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that has gained popularity for its simplicity and sensitivity. nih.gov It utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. The fiber can be directly immersed in a liquid sample or exposed to the headspace above the sample. scispace.comrsc.org For methylmercury analysis, headspace SPME is often preferred for complex matrices to minimize interferences. rsc.org The choice of fiber coating is crucial; for instance, polydimethylsiloxane/divinylbenzene (PDMS/DVB) coatings have shown greater efficiency for methylmercury chloride compared to simple PDMS coatings. scispace.com

Distillation: Distillation is a common technique for separating methylmercury from solid and complex matrices like sediments and tissues. usgs.gov The process involves heating the sample to volatilize the methylmercury, which is then condensed and collected in a receiving solution. This method is effective in removing many potential interferences. usgs.gov However, care must be taken to avoid the artificial formation of methylmercury during the distillation of samples containing high levels of inorganic mercury and organic matter.

Derivatization Strategies

Derivatization converts methylmercury into a more volatile form, typically for analysis by gas chromatography (GC). The most common derivatization agents are tetraalkyl borate (B1201080) salts, which replace the chloride ion with an alkyl group.

Ethylation: Ethylation is the most widely used derivatization technique for methylmercury analysis. gov.bc.caresearchgate.net Sodium tetraethylborate (NaBEt4) is used to convert methylmercury (CH3Hg+) into its volatile ethylated form, methylethylmercury (CH3CH2HgCH3). gov.bc.ca This reaction is typically carried out in a buffered aqueous solution at a pH of around 4.9 to maximize the ethylation efficiency. usgs.govgov.bc.ca The volatile methylethylmercury is then purged from the solution and trapped on a sorbent material before being thermally desorbed for GC analysis. gov.bc.caepa.gov

Propylation and Butylation: While less common than ethylation, propylation and butylation using sodium tetrapropylborate or sodium tetrabutylborate, respectively, can also be employed. These reagents produce larger, less volatile derivatives, which can be advantageous in certain chromatographic separations.

Phenylation: Derivatization with sodium tetraphenylborate has also been reported, which forms a stable phenyl derivative of methylmercury. nih.gov This method has been successfully combined with SPME for the analysis of methylmercury in biological samples. nih.gov

The selection of a specific sample preparation and derivatization strategy is a critical step in the analytical workflow for methylmercury chloride quantification. The optimal choice will depend on the specific requirements of the analysis, including the sample type, expected concentration levels, and available instrumentation.

| Technique | Principle | Typical Matrix | Key Reagents/Materials | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning of methylmercury between two immiscible liquid phases. | Water, Seafood iaea.org | Toluene, L-cysteine solution iaea.org | Well-established, effective for simple matrices. | Large solvent consumption, can be time-consuming. |